Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromobenzoyl group and a phenyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate typically involves the condensation of ethyl 2-bromobenzoylacetate with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then reacted with phenylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-bromobenzoyl)acetate: A precursor in the synthesis of the target compound.
5-Amino-pyrazoles: Versatile reagents in organic synthesis with similar structural features.
Uniqueness
Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWVRPGXKFCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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